molecular formula C23H25NO4 B11393170 7-ethyl-3-(4-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

7-ethyl-3-(4-methoxybenzyl)-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11393170
M. Wt: 379.4 g/mol
InChI Key: IPTUNOKRTNVPAF-UHFFFAOYSA-N
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Description

7-ETHYL-3-[(4-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound with a unique structure that combines elements of chromene and oxazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ETHYL-3-[(4-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the oxazine ring. Key steps include:

    Formation of the Chromene Core: This is usually achieved through a cyclization reaction involving a phenol derivative and an aldehyde.

    Introduction of the Oxazine Ring: This step involves the reaction of the chromene intermediate with an amine and a suitable aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-ETHYL-3-[(4-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Industry: It could be used in the development of new materials with unique properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 7-ETHYL-3-[(4-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, either by inhibiting or activating them. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds with a similar chromene core but different substituents.

    Oxazine Derivatives: Compounds with an oxazine ring but different core structures.

    Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group but different overall structures.

Uniqueness

What sets 7-ETHYL-3-[(4-METHOXYPHENYL)METHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE apart is its unique combination of these structural elements, which may confer specific properties such as enhanced stability, reactivity, or biological activity.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

7-ethyl-3-[(4-methoxyphenyl)methyl]-6,10-dimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C23H25NO4/c1-5-19-14(2)20-10-17-12-24(11-16-6-8-18(26-4)9-7-16)13-27-21(17)15(3)22(20)28-23(19)25/h6-10H,5,11-13H2,1-4H3

InChI Key

IPTUNOKRTNVPAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CC4=CC=C(C=C4)OC)C)OC1=O)C

Origin of Product

United States

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